2-Methyl-3-propylpyrazine chemical properties and structure
2-Methyl-3-propylpyrazine chemical properties and structure
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 2-Methyl-3-propylpyrazine (CAS No. 15986-80-8), a heterocyclic aromatic compound of significant interest to the flavor, fragrance, and pharmaceutical industries. Valued for its distinct nutty, earthy, and roasted sensory profile, this pyrazine derivative is a key component in the formulation of a wide array of consumer products. This document details the molecule's fundamental chemical and physical properties, molecular structure, a validated synthesis protocol, robust analytical methodologies for its identification and quantification, and its principal industrial applications. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support advanced research and product development.
Introduction and Nomenclature
2-Methyl-3-propylpyrazine is a substituted pyrazine, a class of compounds known for their potent aromatic properties.[1] The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common scaffold in many naturally occurring flavor and aroma compounds, often formed during thermal processing of food through Maillard reactions.[1] This specific derivative, with methyl and propyl substitutions at the C2 and C3 positions, respectively, is utilized as a flavor and fragrance agent.[2] Its unique organoleptic profile makes it a valuable tool for creating complex and appealing sensory experiences in foods, beverages, and fragrances.
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IUPAC Name: 2-methyl-3-propylpyrazine[3]
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CAS Number: 15986-80-8[4]
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Synonyms: 3-Propyl-2-methylpyrazine, 2-Propyl-3-methylpyrazine, Pyrazine, 2-methyl-3-propyl-[3][4]
Molecular Structure and Identification
The structural identity of 2-Methyl-3-propylpyrazine is defined by its core pyrazine ring and the specific arrangement of its alkyl substituents. This structure is unambiguously confirmed through various spectroscopic and chemical identification methods.
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Molecular Formula: C₈H₁₂N₂[4]
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Molecular Weight: 136.19 g/mol [3]
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Canonical SMILES: CCCC1=NC=CN=C1C[3]
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InChI Key: XAWKNALRUSOTOY-UHFFFAOYSA-N[3]
The presence of the pyrazine core and the specific alkyl groups can be confirmed using Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in GC-MS analysis, characteristic fragment ions are observed, with top peaks frequently appearing at m/z 108 and 121.[3]
Physicochemical and Organoleptic Properties
The physical and sensory characteristics of 2-Methyl-3-propylpyrazine dictate its handling, application, and performance in various matrices.
Organoleptic Profile: This compound is characterized by a potent nutty and earthy aroma and flavor profile.[2] This makes it particularly suitable for applications requiring roasted, savory, or nutty notes.
Physicochemical Data:
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 189.0 - 190.0 °C (at 760 mm Hg) | [3] |
| Density | 0.978 - 0.984 g/cm³ (at 25 °C) | [2] |
| Refractive Index | 1.495 - 1.501 (at 20 °C) | [2] |
| Flash Point | 68.89 °C (156.0 °F) | [2] |
| logP (Octanol/Water) | 1.57 - 1.738 | [3][5] |
| Water Solubility | 29.2 g/L (Predicted) |[6] |
Synthesis Protocol: Condensation Pathway
The synthesis of unsymmetrically substituted pyrazines is most reliably achieved through the condensation of an α-dicarbonyl compound with a 1,2-diamine. This method offers high regioselectivity and yield. For 2-Methyl-3-propylpyrazine, the logical and industrially scalable approach involves the reaction of 2,3-pentanedione with 1,2-diaminopropane.
Causality of Experimental Design: The choice of reactants is dictated by the target structure: 1,2-diaminopropane provides the pyrazine backbone with a methyl group at the C2 position, while 2,3-pentanedione provides the remaining carbons, including the propyl group precursor at the C3 position. The reaction is typically performed under mild acidic or neutral conditions to facilitate the initial condensation and subsequent cyclization/oxidation to the aromatic pyrazine ring. Ethanol is an effective solvent as it readily dissolves the reactants and facilitates moderate heating.
Diagram: Synthesis Workflow
Caption: Synthesis of 2-Methyl-3-propylpyrazine via condensation.
Step-by-Step Synthesis Protocol:
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Reactor Setup: Equip a 1 L round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.
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Charging Reactants: To the flask, add 2,3-pentanedione (1.0 mol, 100.1 g). Dissolve it in 500 mL of absolute ethanol with stirring.
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Addition of Diamine: Slowly add 1,2-diaminopropane (1.0 mol, 74.13 g) to the stirred solution over 30 minutes.[7] The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
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Condensation and Cyclization: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. The initial product is a dihydropyrazine intermediate.
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Oxidation: Cool the reaction mixture to room temperature. To oxidize the dihydropyrazine to the aromatic pyrazine, gently bubble a stream of air through the solution for 8-12 hours. Alternatively, for a faster, more controlled oxidation, add activated manganese dioxide (MnO₂, 2.5 mol, 217 g) portion-wise and stir at room temperature for 4 hours.
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Initial Workup: If air oxidation was used, proceed to step 7. If MnO₂ was used, filter the reaction mixture through a pad of celite to remove the solid oxidant. Wash the celite pad with 100 mL of ethanol.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
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Extraction: Resuspend the resulting crude oil in 200 mL of deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with 150 mL portions of ethyl acetate.
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Drying and Final Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 2-Methyl-3-propylpyrazine.
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Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the final product with >98% purity.
Analytical Methodologies: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of 2-Methyl-3-propylpyrazine in various matrices, owing to its volatility and the method's high sensitivity and specificity.
Self-Validating Protocol Rationale: This protocol is designed to be self-validating through the use of an internal standard for quantification and the comparison of both retention index and mass spectrum against a certified reference standard. The choice of a non-polar column (DB-5 type) is based on the moderate polarity of the analyte. The temperature program is optimized to ensure good separation from other volatile and semi-volatile compounds.
Diagram: Analytical Workflow
Caption: GC-MS workflow for pyrazine identification and quantification.
Detailed GC-MS Protocol:
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Standard and Sample Preparation:
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Prepare a stock solution (1000 ppm) of a certified 2-Methyl-3-propylpyrazine reference standard in methanol.
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Prepare a stock solution (1000 ppm) of an internal standard (e.g., 2,6-dimethylpyrazine) in methanol.
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Create a multi-point calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the reference standard in dichloromethane, with each level containing a fixed concentration (e.g., 2 ppm) of the internal standard.
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Prepare the unknown sample by diluting a known weight/volume in dichloromethane and adding the internal standard to the same fixed concentration.
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Instrumentation and Conditions:
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Gas Chromatograph: Agilent 8890 or equivalent.
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Mass Spectrometer: Agilent 5977 MSD or equivalent.
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Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium, constant flow at 1.2 mL/min.
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Inlet: Splitless mode, 250°C, 1 µL injection volume.
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Oven Program: Initial 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
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MS Transfer Line: 280°C.
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MS Source: 230°C (Electron Ionization).
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MS Quadrupole: 150°C.
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Ionization Energy: 70 eV.
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Scan Range: 35 - 350 m/z.
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Data Analysis:
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Identification: Confirm the identity of 2-Methyl-3-propylpyrazine by matching its retention time and its mass spectrum against the certified reference standard. The Kovats retention index on a standard non-polar column is approximately 1065-1074.[3][5]
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Quantification: Calculate the concentration of the analyte in the unknown sample by using the response factor derived from the internal standard calibration curve.
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Applications and Industrial Relevance
The primary value of 2-Methyl-3-propylpyrazine lies in its potent sensory characteristics, making it a crucial ingredient in the flavor and fragrance industries.
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Food and Beverage: It is used to impart or enhance nutty, roasted, and savory flavors.[2] Its profile is ideal for applications in baked goods, savory snacks, processed meats, sauces, and coffee or chocolate-flavored products.[8][9]
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Fragrance: In perfumery, it adds warm, nutty, and roasted notes that can provide depth and complexity to fragrance formulations.[2][8]
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Pheromone Research: Pyrazine derivatives are known to act as chemical signaling molecules (pheromones) in insects, a field of ongoing research.[9]
Diagram: Property-Application Link
Caption: Relationship between chemical properties and applications.
Safety and Handling
According to available safety data, 2-Methyl-3-propylpyrazine is classified as an irritant.[2] Standard laboratory and industrial hygiene practices should be followed.
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GHS Classification: May cause skin, eye, and respiratory irritation.[3]
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Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and work in a well-ventilated area.[2]
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Handling: Avoid contact with skin and eyes. Keep out of reach of children.[2]
For many flavor ingredients where extensive toxicological data is not available for the specific molecule, a "Threshold of Toxicological Concern" (TTC) approach is often used for risk assessment, leveraging data from structurally similar compounds.[1][10]
Conclusion
2-Methyl-3-propylpyrazine is a well-characterized and synthetically accessible molecule with significant utility as a flavor and fragrance ingredient. Its distinct nutty and roasted profile provides formulators with a powerful tool for creating authentic and desirable sensory experiences. The methodologies for its synthesis via diamine-dicarbonyl condensation and its analysis by GC-MS are robust, scalable, and reliable, ensuring high purity and accurate quantification. Adherence to standard safety protocols ensures its safe handling and application in research and industrial settings.
References
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2-methyl-3-propyl pyrazine, 15986-80-8. (n.d.). The Good Scents Company. Retrieved from [Link]
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2-Methyl-3-propylpyrazine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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2-Methyl-3-propylpyrazine. (n.d.). Cheméo. Retrieved from [Link]
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Exploring the Nuances of 2-Methyl-3-(methylthio)pyrazine in Flavor and Fragrance. (n.d.). Acme-Hardesty. Retrieved from [Link]
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2-Methyl-3-propylpyrazine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology. Retrieved from [Link]
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2-acetyl-3-methyl pyrazine, 23787-80-6. (n.d.). The Good Scents Company. Retrieved from [Link]
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Pyrazine, 2-methoxy-3-(2-methylpropyl)-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicological Sciences. Retrieved from [Link]
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